3-(2-Fluoro-4-methoxyphenyl)-1-benzofuran-5-ol
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a 2-fluoro-4-methoxyphenyl group and a hydroxyl group at the 5-position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-methoxyphenyl)-1-benzofuran-5-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Introduction of the 2-Fluoro-4-Methoxyphenyl Group: This step involves the substitution of the benzofuran ring with the 2-fluoro-4-methoxyphenyl group.
Hydroxylation at the 5-Position:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the fluoro or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)-1-benzofuran-5-ol has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-methoxyphenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane: This compound shares the 2-fluoro-4-methoxyphenyl group but has a different core structure.
2-Fluoro-4-methoxyphenylboronic acid: This compound contains the same substituents but lacks the benzofuran ring.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-1-benzofuran-5-ol is unique due to its specific combination of a benzofuran ring with a 2-fluoro-4-methoxyphenyl group and a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-18-10-3-4-11(14(16)7-10)13-8-19-15-5-2-9(17)6-12(13)15/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZEHDTOYCCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C2C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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